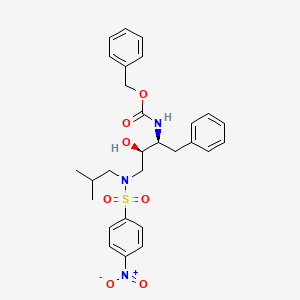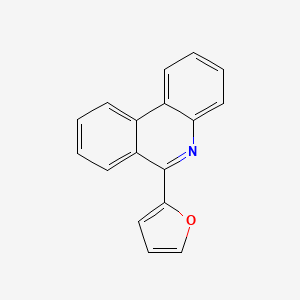
6-(Furan-2-yl)phenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Furan-2-yl)phenanthridine is a heterocyclic compound that combines a phenanthridine core with a furan ringThe molecular formula of this compound is C17H11NO, and it has a molecular weight of 245.28 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-yl)phenanthridine typically involves the coupling of a furan derivative with a phenanthridine precursor. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the C-C bond between the furan and phenanthridine rings. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
6-(Furan-2-yl)phenanthridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The phenanthridine core can be reduced to form dihydrophenanthridine derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenanthridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and nitric acid are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrophenanthridine derivatives.
Substitution: Various substituted phenanthridine derivatives.
Aplicaciones Científicas De Investigación
6-(Furan-2-yl)phenanthridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 6-(Furan-2-yl)phenanthridine involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it interacts with bacterial cell wall proteins, disrupting their function and leading to cell death. In cancer research, it inhibits enzymes such as topoisomerase I and II, which are crucial for DNA replication and cell division .
Comparación Con Compuestos Similares
Similar Compounds
Phenanthridine: Lacks the furan ring but shares the phenanthridine core.
Furan-2-yl derivatives: Compounds with a furan ring attached to various other aromatic systems.
Phenanthridinone: Contains a carbonyl group in place of the furan ring.
Uniqueness
6-(Furan-2-yl)phenanthridine is unique due to the presence of both the furan and phenanthridine rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H11NO |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
6-(furan-2-yl)phenanthridine |
InChI |
InChI=1S/C17H11NO/c1-2-8-14-12(6-1)13-7-3-4-9-15(13)18-17(14)16-10-5-11-19-16/h1-11H |
Clave InChI |
QZLPNQDAZREYMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,5-dimethylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116160.png)
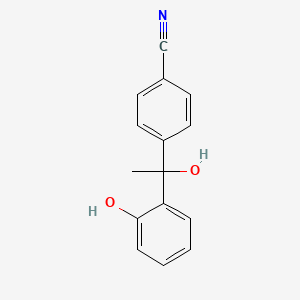
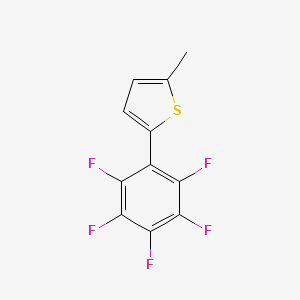
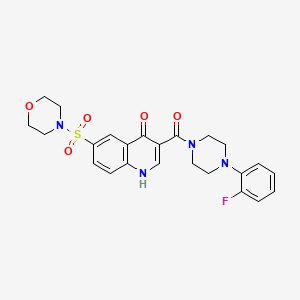

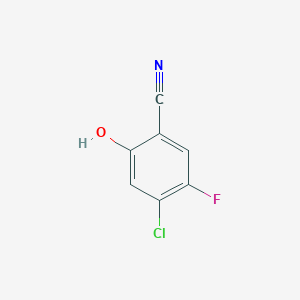
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14116188.png)
![3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea](/img/structure/B14116196.png)
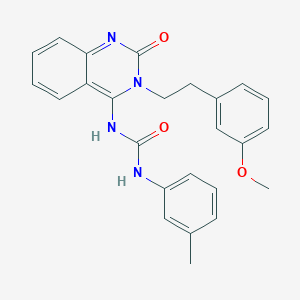
![3-[(4-Methoxyphenyl)amino]-2-methylphenol](/img/structure/B14116219.png)
![N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14116222.png)
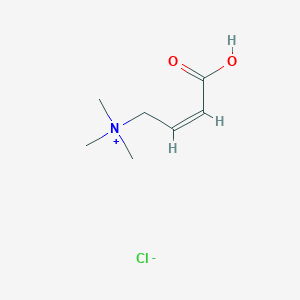
![[3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14116232.png)
